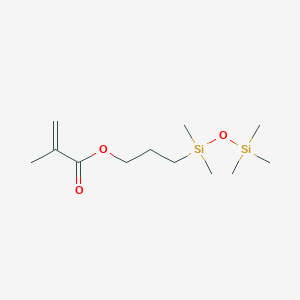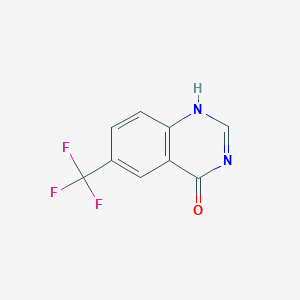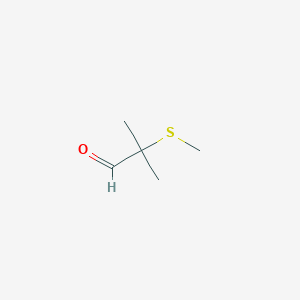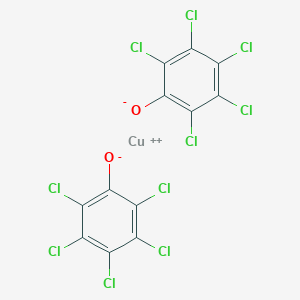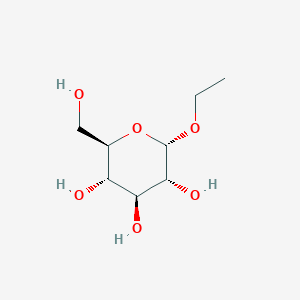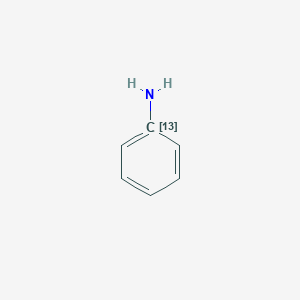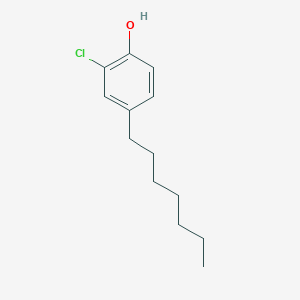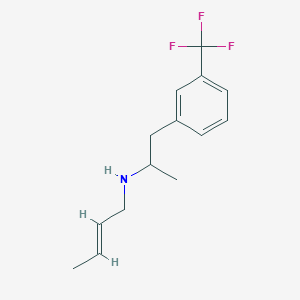
N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine, also known as BTF, is a synthetic compound that belongs to the class of phenethylamine derivatives. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor expressed in the brain and peripheral tissues. BTF has been used as a research tool to study the function of TAAR1 and its potential therapeutic applications.
作用机制
N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine acts as an agonist of TAAR1, which is a G protein-coupled receptor that is expressed in the brain and peripheral tissues. Upon activation by N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine, TAAR1 activates a signaling cascade that leads to the modulation of neurotransmitter release and neuronal activity. Specifically, TAAR1 activation leads to the inhibition of dopamine release in the striatum, which is a brain region that is involved in reward processing and addiction.
生化和生理效应
N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release and neuronal activity. Specifically, N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has been shown to inhibit dopamine release in the striatum, which is a brain region that is involved in reward processing and addiction. N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has also been shown to increase the release of norepinephrine and serotonin in the prefrontal cortex, which is a brain region that is involved in decision-making and impulse control.
实验室实验的优点和局限性
One advantage of using N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine in lab experiments is its high potency and selectivity for TAAR1. This allows researchers to specifically target this receptor and study its function in various biological processes. Another advantage is that N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments.
One limitation of using N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine in lab experiments is that it is a relatively new compound, and its long-term effects on biological systems are not yet fully understood. Additionally, N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has not been extensively studied in vivo, which means that its effects in living organisms are not well characterized.
未来方向
There are several future directions for research on N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine and its potential therapeutic applications. One area of interest is the role of TAAR1 in addiction and substance abuse disorders. N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has been shown to inhibit dopamine release in the striatum, which is a brain region that is involved in reward processing and addiction. This suggests that TAAR1 agonists like N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine may have potential as a treatment for addiction.
Another area of interest is the role of TAAR1 in mood disorders and schizophrenia. TAAR1 has been implicated in the regulation of dopamine and serotonin signaling, which are neurotransmitters that are dysregulated in these disorders. N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has been shown to increase the release of norepinephrine and serotonin in the prefrontal cortex, which is a brain region that is involved in decision-making and impulse control. This suggests that TAAR1 agonists like N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine may have potential as a treatment for these disorders.
Overall, N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine is a valuable research tool for studying the function of TAAR1 and its potential therapeutic applications. Future research on N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine and other TAAR1 agonists may lead to the development of new treatments for addiction, mood disorders, and schizophrenia.
合成方法
N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine can be synthesized by a multi-step process starting from commercially available starting materials. The first step involves the alkylation of 2-nitropropene with 1-bromo-2-butene to yield 2-(2-but-3-enyl)-2-nitropropane. The nitro group is then reduced to an amine using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with trifluoroacetic anhydride and paraformaldehyde to yield N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine.
科学研究应用
N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has been used extensively as a research tool to study the function of TAAR1, which is a receptor that is involved in the modulation of neurotransmitter release and neuronal activity. TAAR1 has been implicated in a variety of physiological and pathological processes, including addiction, mood disorders, and schizophrenia. N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has been shown to activate TAAR1 with high potency and selectivity, making it a valuable tool for studying the role of this receptor in various biological processes.
属性
CAS 编号 |
15270-45-8 |
|---|---|
产品名称 |
N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine |
分子式 |
C14H18F3N |
分子量 |
257.29 g/mol |
IUPAC 名称 |
(E)-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]but-2-en-1-amine |
InChI |
InChI=1S/C14H18F3N/c1-3-4-8-18-11(2)9-12-6-5-7-13(10-12)14(15,16)17/h3-7,10-11,18H,8-9H2,1-2H3/b4-3+ |
InChI 键 |
MSWGGPYUPPKTIQ-ONEGZZNKSA-N |
手性 SMILES |
C/C=C/CNC(C)CC1=CC(=CC=C1)C(F)(F)F |
SMILES |
CC=CCNC(C)CC1=CC(=CC=C1)C(F)(F)F |
规范 SMILES |
CC=CCNC(C)CC1=CC(=CC=C1)C(F)(F)F |
同义词 |
N-(2-Butenyl)-α-methyl-m-(trifluoromethyl)phenethylamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



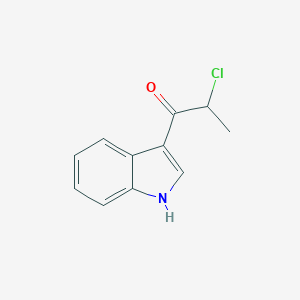
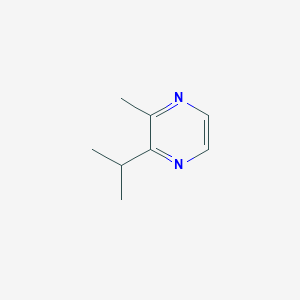
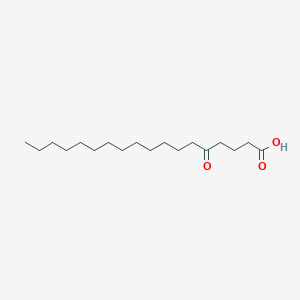
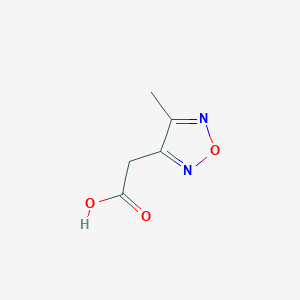
![[(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate](/img/structure/B101771.png)
![3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene](/img/structure/B101773.png)
